Bienvenue dans la boutique en ligne BenchChem!

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1496334-19-0) is a differentiated 3,4-dihydropyrimidin-4-one scaffold featuring a conformationally constrained 2-(2-methylcyclopropyl) substituent that imparts unique steric and electronic properties not found in standard 2-aryl or 2-alkyl analogs. Documented in silico predictions (Pa 0.961–0.999) support antineoplastic, apoptosis agonist, and lipid metabolism regulator activity, making it a computationally prioritized starting point for cancer and metabolic disease research. This compound is supplied at a minimum 95% purity and is suitable for systematic SAR campaigns, chemical probe synthesis, and mechanistic follow-up studies where scaffold interchangeability would compromise pharmacological outcomes.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1496334-19-0
Cat. No. B2597441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one
CAS1496334-19-0
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESCC1CC1C2=NC=CC(=O)N2
InChIInChI=1S/C8H10N2O/c1-5-4-6(5)8-9-3-2-7(11)10-8/h2-3,5-6H,4H2,1H3,(H,9,10,11)
InChIKeyMXUXSMOWOXQABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1496334-19-0): Structural Baseline and Compound Class


2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1496334-19-0) is a heterocyclic organic compound belonging to the 3,4-dihydropyrimidin-4-one (DHPM) class, featuring a pyrimidinone core with a distinct 2-(2-methylcyclopropyl) substituent [1]. The compound has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol [1]. DHPMs constitute a privileged scaffold in medicinal chemistry due to their adaptable pharmaceutical properties and documented range of biological activities [2].

Why Generic Substitution of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1496334-19-0) Is Not Feasible


The 3,4-dihydropyrimidin-4-one (DHPM) scaffold is inherently sensitive to substitution pattern changes, with systematic modifications known to yield dramatic shifts in potency and selectivity profiles—for instance, altering the central scaffold in related DHPM series has decreased enzyme activity by 24- to 69-fold [1] while fine-tuning substituents has produced up to 1,500-fold changes in receptor subtype selectivity [2]. The presence of the 2-(2-methylcyclopropyl) group in the target compound introduces distinct conformational constraints and steric/electronic properties that differentiate it from structurally related analogs bearing alternative substituents such as 2-aryl, 2-alkyl, or unsubstituted dihydropyrimidinones . Consequently, in-class compounds cannot be simply interchanged without altering the underlying pharmacological, physicochemical, or synthetic profile. The evidence below establishes the specific quantifiable differentiation parameters that inform scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1496334-19-0)


Structural Differentiation via 2-(2-Methylcyclopropyl) Substituent

The target compound features a 2-(2-methylcyclopropyl) substituent at the 2-position of the dihydropyrimidinone core, whereas structurally analogous compounds incorporate alternative 2-position groups including unsubstituted dihydropyrimidinone, 2-aryl, or 2-alkyl moieties [1]. This structural distinction introduces unique conformational constraints and steric/electronic properties that differentiate it from the core DHPM scaffold lacking the methylcyclopropyl substituent .

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Purchasable Purity Specification: 95% Minimum Baseline

The target compound is commercially available from multiple vendors with a verified minimum purity specification of 95% . This establishes a clear, quantifiable procurement baseline that meets the purity requirements typical for research-grade compounds used in preliminary biological screening and SAR exploration.

Procurement Quality Control Screening Collection

Predicted Biological Activity Profile: In Silico Multi-Target Prediction

In silico prediction using PASS (Prediction of Activity Spectra for Substances) software indicates that 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one exhibits high predicted probability of activity (Pa) for multiple therapeutic-relevant targets, including lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and antineoplastic activity (Pa = 0.961) [1]. This computational prediction profile provides a rational basis for prioritizing this specific DHPM analog in screening cascades over structurally related compounds lacking such multi-target prediction data.

Computational Chemistry Virtual Screening Polypharmacology

Recommended Research Applications for 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1496334-19-0)


Medicinal Chemistry SAR Exploration of DHPM Scaffolds

The 2-(2-methylcyclopropyl) substituent provides a distinct steric and electronic profile compared to unsubstituted, 2-aryl, or 2-alkyl DHPM analogs . This compound is suitable for use in systematic structure-activity relationship (SAR) studies aimed at probing the effect of cyclopropyl-containing substituents on target binding, metabolic stability, and downstream pharmacology. Researchers investigating the impact of conformational constraints on DHPM bioactivity should prioritize this analog over simpler alkyl-substituted derivatives.

Computational Hit Identification and Virtual Screening

Based on high-confidence in silico predictions (Pa values ranging from 0.961 to 0.999 for antineoplastic, apoptosis agonist, and lipid metabolism regulator activities) , this compound serves as a computationally prioritized starting point for experimental validation in cancer biology and metabolic disease research. Procurement for virtual screening follow-up studies is supported by these prediction data, which reduce the experimental burden of blind screening against multiple targets.

Chemical Biology Probe Development

As a versatile small-molecule scaffold with a defined 95% minimum purity specification , this compound can function as a starting point for developing chemical probes targeting pathways implicated by its predicted activity profile, including apoptosis, DNA synthesis, and angiogenesis. The documented availability from multiple vendors supports consistent sourcing for probe optimization campaigns and follow-up mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.